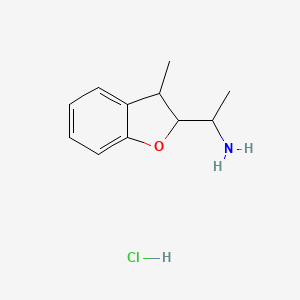
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride” is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Wissenschaftliche Forschungsanwendungen
- Field : Medical and Pharmaceutical Research .
- Application : Some substituted benzofurans have shown significant anticancer activities .
- Method : The compounds were tested for their cytotoxic properties on human cancer cells .
- Results : Compound 36 was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
- Field : Microbiology .
- Application : Benzofuran derivatives have shown potent antibacterial activity .
- Method : The compounds were screened for antibacterial activities using standard and clinical strains .
- Results : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Anticancer Activity
Antibacterial Activity
- Field : Biochemistry .
- Application : Benzofuran compounds have shown antioxidative activities .
- Method : The antioxidative properties of these compounds are usually evaluated using various in vitro assays .
- Results : The results vary depending on the specific compound and the assay used. However, many benzofuran derivatives have shown promising antioxidative activities .
- Field : Virology .
- Application : Some benzofuran compounds have demonstrated antiviral activities .
- Method : The antiviral activities of these compounds are typically evaluated using cell-based assays .
- Results : For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Antioxidative Activity
Antiviral Activity
- Field : Pharmacology .
- Application : Benzofuran derivatives have been found to exhibit anti-inflammatory activities .
- Method : The anti-inflammatory properties of these compounds are usually evaluated using various in vitro and in vivo assays .
- Results : The results vary depending on the specific compound and the assay used. However, many benzofuran derivatives have shown promising anti-inflammatory activities .
- Field : Neuroscience .
- Application : Some benzofuran compounds have demonstrated neuroprotective activities .
- Method : The neuroprotective activities of these compounds are typically evaluated using cell-based assays .
- Results : For example, a recently discovered novel benzofuran compound has shown potential as a therapeutic drug for neurodegenerative diseases .
Anti-Inflammatory Activity
Neuroprotective Activity
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are being studied for their potential as antimicrobial agents and are considered promising compounds with target therapy potentials . The development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs is a future research direction .
Eigenschaften
IUPAC Name |
1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-8,11H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFTVMSRCJTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



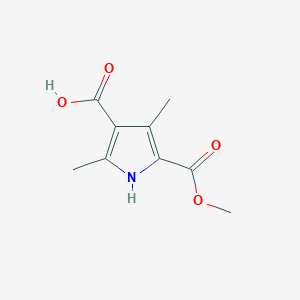
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
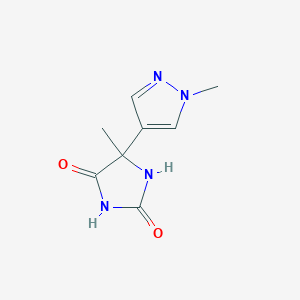
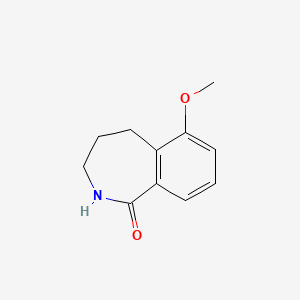
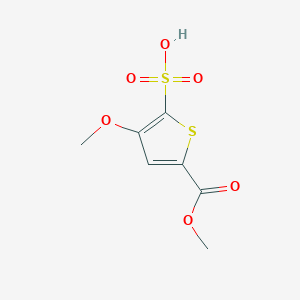
![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
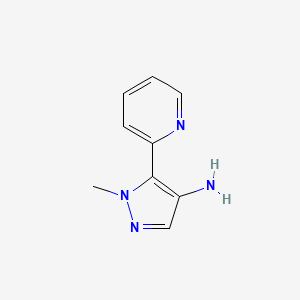
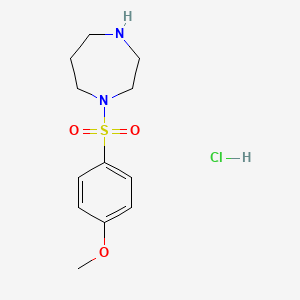
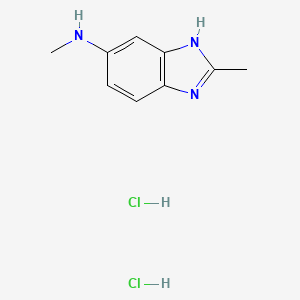
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)